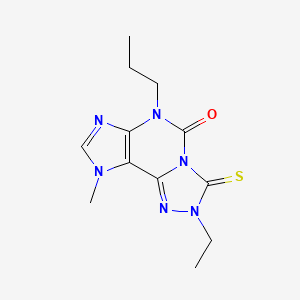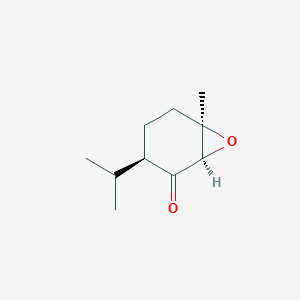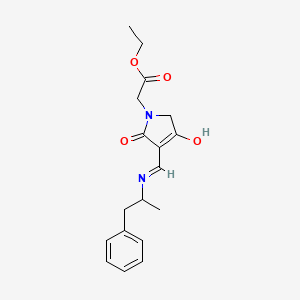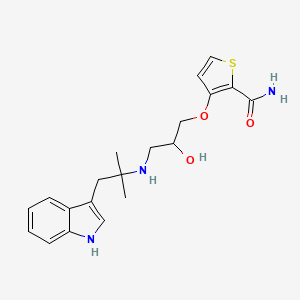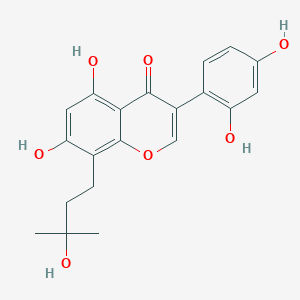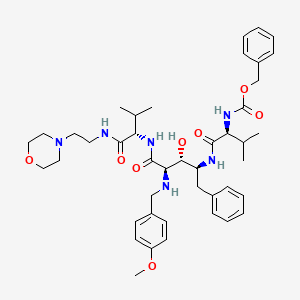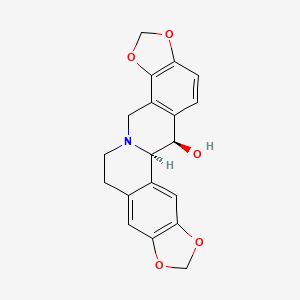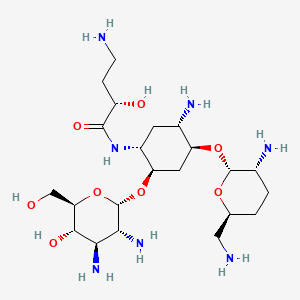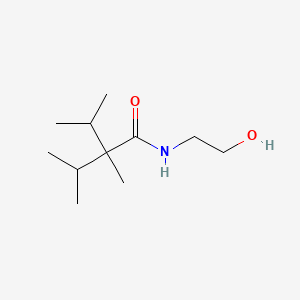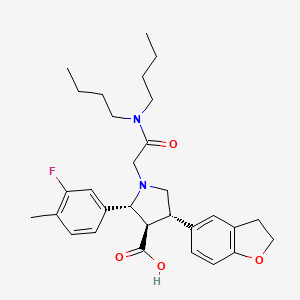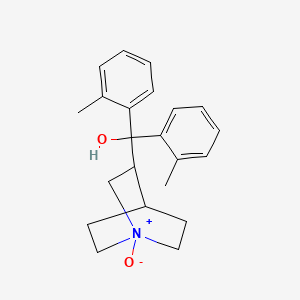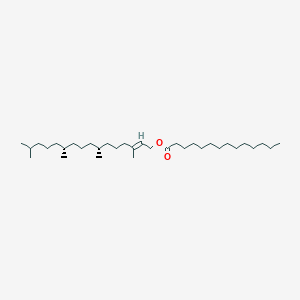
Phytyl tetradecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phytyl tetradecanoate, also known as (E)-3,7,11,15-tetramethylhexadec-2-en-1-yl tetradecanoate, is an ester compound with the molecular formula C₃₄H₆₆O₂ and a molecular weight of 506.8866 g/mol . This compound is characterized by its long carbon chain and ester functional group, making it a significant molecule in various biochemical and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phytyl tetradecanoate can be synthesized through the esterification reaction between phytyl alcohol and tetradecanoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation or chromatography to obtain the pure ester compound .
Chemical Reactions Analysis
Types of Reactions
Phytyl tetradecanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction of the ester can yield the corresponding alcohol and alkane.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Tetradecanoic acid and phytyl alcohol.
Reduction: Phytyl alcohol and tetradecane.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Phytyl tetradecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its role in lipid metabolism and as a component of biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Mechanism of Action
Phytyl tetradecanoate exerts its effects primarily through its interaction with lipid membranes. The ester compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This interaction can influence various cellular processes, including signal transduction and membrane transport .
Comparison with Similar Compounds
Similar Compounds
Tetradecyl tetradecanoate: Another ester with similar properties but different molecular structure.
Phytol: A related compound with a similar phytyl chain but lacking the ester functional group.
Tocopherol esters: Esters of tocopherol (vitamin E) with similar lipophilic characteristics.
Uniqueness
Phytyl tetradecanoate is unique due to its specific combination of a long phytyl chain and a tetradecanoate ester group. This structure imparts distinct physicochemical properties, making it valuable in various applications, particularly in the formulation of lipid-based products .
Properties
CAS No. |
62172-52-5 |
|---|---|
Molecular Formula |
C34H66O2 |
Molecular Weight |
506.9 g/mol |
IUPAC Name |
[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] tetradecanoate |
InChI |
InChI=1S/C34H66O2/c1-7-8-9-10-11-12-13-14-15-16-17-27-34(35)36-29-28-33(6)26-20-25-32(5)24-19-23-31(4)22-18-21-30(2)3/h28,30-32H,7-27,29H2,1-6H3/b33-28+/t31-,32-/m1/s1 |
InChI Key |
QYGFRANKWSAZOD-NTGYCHQQSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


